molecular formula C8H13N3 B2913457 6-(aminomethyl)-N,N-dimethylpyridin-3-amine CAS No. 1211515-73-9

6-(aminomethyl)-N,N-dimethylpyridin-3-amine

Cat. No.: B2913457
CAS No.: 1211515-73-9
M. Wt: 151.213
InChI Key: VBCUUEAMWQNBNC-UHFFFAOYSA-N
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Description

6-(aminomethyl)-N,N-dimethylpyridin-3-amine is an organic compound that belongs to the class of aminomethyl derivatives of pyridine This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and dimethylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Another approach involves the use of 3-pyridinecarboxylic acid as a starting material. This compound can be converted to the corresponding acid chloride, which is then reacted with dimethylamine to form the N,N-dimethylamide. Subsequent reduction of the amide using a reducing agent, such as lithium aluminum hydride, yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as primary amines.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-(aminomethyl)-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

6-(aminomethyl)-N,N-dimethylpyridin-3-amine can be compared with other similar compounds, such as:

    6-(aminomethyl)pyridin-3-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.

    N,N-dimethylpyridin-3-amine: Lacks the aminomethyl group, which may reduce its versatility in chemical reactions.

    6-(aminomethyl)-N-methylpyridin-3-amine: Contains only one N-methyl group, which may alter its chemical and biological properties.

The presence of both the aminomethyl and N,N-dimethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

6-(aminomethyl)-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCUUEAMWQNBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-73-9
Record name 6-(aminomethyl)-N,N-dimethylpyridin-3-amine
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